3-Nitrophenyl azide

Descripción general

Descripción

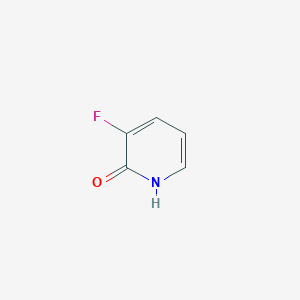

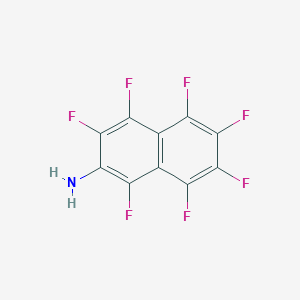

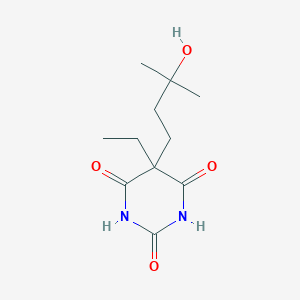

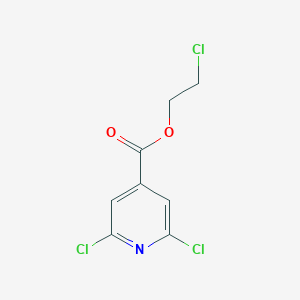

3-Nitrophenyl azide is a chemical compound with the molecular formula C6H4N4O2 . It is also known by other names such as 1-Azido-3-nitrobenzene, 1-Azido-3-nitrobenzène, and 1-Azido-3-nitrobenzol .

Molecular Structure Analysis

The molecular structure of 3-Nitrophenyl azide consists of 6 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . The average mass is 164.122 Da and the monoisotopic mass is 164.033432 Da .Physical And Chemical Properties Analysis

3-Nitrophenyl azide has several physical and chemical properties. It has 6 H bond acceptors and 0 H bond donors . It has 2 freely rotating bonds and no violations of the Rule of 5 . The ACD/LogP value is 2.50 .Aplicaciones Científicas De Investigación

Synthesis of α-Azido Ketones

1-Azido-3-nitrobenzene can be used in the synthesis of α-azido ketones . α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

2. Production of Biologically Important Heterocyclic Compounds α-Azido ketones, which can be synthesized from 1-Azido-3-nitrobenzene, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Formation of Pharmaceutically Important Properties

Molecules derived from α-azido ketones, such as 1,2,3-triazoles, display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Detection of Nitrobenzene

1-Azido-3-nitrobenzene can be used in the development of fluorescent probes for the detection of nitrobenzene . This is particularly important as nitrobenzene is a widely used organic synthesis intermediate in the organic synthesis industry, but its high toxicity to humans has inspired the development of rapid detection methods and experiments for it .

Development of Melt-Cast Explosives

1-Azido-3-nitrobenzene can be used in the development of melt-cast explosives . Although the lower decomposition point of ADNAZ is not good for its applications in high temperature environment, the lower melting point makes it a promising melt‑cast explosive or an energetic plasticizer .

6. Applications in Organic Synthesis, Materials Science, and Biomedical Research 1-Azido-3-nitrobenzene is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure. Its burstiness lies in its diverse applications, including organic synthesis, materials science, and biomedical research.

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Azido-3-nitrobenzene, also known as 3-Nitrophenyl azide, is a versatile chemical compound used in scientific research. It is primarily used as a cross-linker in material sciences . The primary targets of this compound are various types of organic molecules, including polymers and biomolecules .

Mode of Action

The mode of action of 1-Azido-3-nitrobenzene involves the release of nitrogen by thermal activation or photolysis . This scission reaction is accompanied by a considerable output of energy, making them interesting as highly energetic materials . The released nitrogen forms highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .

Biochemical Pathways

The biochemical pathways affected by 1-Azido-3-nitrobenzene are primarily related to the crosslinking of polymers and biomolecules . The compound interacts with these molecules, leading to changes in their structure and function. This can have downstream effects on various biochemical processes, depending on the specific molecules involved.

Result of Action

The result of the action of 1-Azido-3-nitrobenzene is the formation of stable crosslinks between polymers and biomolecules . This can lead to changes in the physical properties of these materials, potentially enhancing their performance in various applications .

Action Environment

The action of 1-Azido-3-nitrobenzene can be influenced by various environmental factors. For example, the release of nitrogen and the formation of nitrenes can be triggered by thermal activation or exposure to light . Additionally, the efficiency of crosslinking can be affected by the presence of other molecules, the pH of the environment, and other factors .

Propiedades

IUPAC Name |

1-azido-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLBZFBNQYJIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164813 | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-59-2 | |

| Record name | 3-Nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)